molecular formula C18H25NO4 B1332869 Boc-(S)-alpha-phenethyl-proline CAS No. 959576-65-9

Boc-(S)-alpha-phenethyl-proline

Cat. No. B1332869
CAS RN: 959576-65-9
M. Wt: 319.4 g/mol
InChI Key: URLLHYVBNNPLET-GOSISDBHSA-N
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Description

Boc-(S)-alpha-phenethyl-proline is a derivative of the amino acid proline, which is modified to include a protective Boc group (tert-butoxycarbonyl) and an alpha-phenethyl substitution. This compound is of interest in the field of organic chemistry and asymmetric catalysis due to its potential to act as a chiral ligand, which can influence the stereochemical outcome of chemical reactions.

Synthesis Analysis

The synthesis of Boc-protected alpha-substituted prolines, such as Boc-(S)-alpha-phenethyl-proline, can be achieved through cross-metathesis reactions. This method involves the reaction of N-Boc-allylproline with various terminal alkenes under microwave heating conditions, which has been shown to be efficient, providing good selectivity and yields ranging from 40 to 92% . The addition of a Lewis acid like Ti(OiPr)4 can further improve the yield, especially when reacting with alkenes that have Lewis basic substituents .

Molecular Structure Analysis

The molecular structure of Boc-(S)-alpha-phenethyl-proline includes a proline core with a substitution at the alpha position. The Boc group is used to protect the amine functionality during the synthesis and can be removed later under acidic conditions. The presence of the phenethyl group at the alpha position introduces steric and electronic effects that can be crucial for the compound's activity as a chiral ligand.

Chemical Reactions Analysis

As a chiral ligand, Boc-(S)-alpha-phenethyl-proline can be utilized in asymmetric catalysis. For instance, Boc-l-proline has been reported to catalyze the enantioselective addition of phenylacetylene to aromatic aldehydes, achieving good yields and enantioselectivities of up to 77% ee . This showcases the potential of Boc-protected proline derivatives in facilitating stereoselective synthetic processes.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Boc-(S)-alpha-phenethyl-proline are not detailed in the provided papers, it can be inferred that the protective Boc group would render the compound more stable and less reactive towards certain conditions compared to the unprotected amino acid. The alpha-phenethyl substitution could also influence the compound's solubility, boiling point, and melting point, as well as its reactivity in chemical reactions.

Scientific Research Applications

Conformational Analysis in Peptide Derivatives

Boc-(S)-alpha-phenethyl-proline and its derivatives have been extensively studied for their conformational properties. For instance, Boc-α-methyl-L-proline shows both cis and trans conformers, influencing peptide bond formation and stability (Torbeev et al., 2012). Similarly, Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe, a synthetic analog of a membrane-active fungal peptide, demonstrates a complex conformation involving 3(10)-helix, alpha-helix, and beta-bend ribbon structures, where Boc-proline plays a crucial role (Karle et al., 1987).

Asymmetric Synthesis and Catalysis

The utility of Boc-protected amino acids, including Boc-L-proline, extends to asymmetric synthesis and catalysis. For instance, Boc-L-proline has been used as a chiral ligand in enantioselective phenylacetylene addition to aromatic aldehydes, showcasing its catalytic capabilities in producing chiral molecules (Zhou et al., 2004). Another example is the use of Boc-proline in catalyzing Mannich reactions, which are fundamental in the synthesis of biologically active compounds (Yang et al., 2008).

Synthesis of Complex Peptides and Polypeptides

Boc-(S)-alpha-phenethyl-proline and related compounds are instrumental in the synthesis of complex peptides and polypeptides. For example, the synthesis of well-defined homopolypeptides and copolypeptides involves using Boc-protected L-proline, highlighting its importance in polymer chemistry (Gkikas et al., 2011). Moreover, Boc-proline derivatives have been used in the practical synthesis of complex cyclic α-amino acids, demonstrating its role in creating structurally diverse amino acids (Mazon & Nájera, 1997).

Chiral Recognition and Sensor Development

Boc-(S)-alpha-phenethyl-proline derivatives are also pivotal in the development of chiral recognition systems. For instance, they have been employed in highly enantioselective fluorescent sensors for amino acid derivatives, where one enantiomer of N-Boc-proline significantly alters fluorescence intensity, indicating its potential in enantioselective recognition (He et al., 2009).

Modification of N-Heterocycles

In the realm of bioorganic chemistry, Boc-(S)-alpha-phenethyl-proline has been used to modify N-heterocycles under visible-light assistance, showcasing a method to conjugate amino acids and peptides with N-heterocycles, thereby expanding the repertoire of biologically active molecules (Jin et al., 2016).

Future Directions

Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . As such, compounds like “Boc-(S)-alpha-phenethyl-proline” could potentially play a role in future therapeutic peptide research and development.

Mechanism of Action

Target of Action

Boc-(S)-alpha-phenethyl-proline is a type of Boc-protected amino acid . The primary targets of this compound are amines, specifically the amino groups in proteins . The role of this compound is to protect these amino groups during peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions . The Boc group can be removed under acidic conditions, producing tert-butyl cations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By protecting amino groups, the compound allows for the selective synthesis of peptides, which are key components of proteins . The downstream effects of this include the production of specific proteins with desired properties .

Pharmacokinetics

The pharmacokinetics of Boc-(S)-alpha-phenethyl-proline are largely determined by its properties as a Boc-protected amino acid . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by factors such as the modification site of PEG, the size of PEG, and the connection between peptide and PEG . These factors can affect the compound’s bioavailability .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the selective synthesis of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins being synthesized .

Action Environment

The action of Boc-(S)-alpha-phenethyl-proline can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of other compounds can influence the compound’s efficacy and stability .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLLHYVBNNPLET-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147518
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-alpha-phenethyl-proline

CAS RN

959576-65-9
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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